molecular formula C15H13ClO3 B595782 4-(2-Chloro-5-methoxyphenyl)phenylacetic acid CAS No. 1334500-07-0

4-(2-Chloro-5-methoxyphenyl)phenylacetic acid

Cat. No. B595782
M. Wt: 276.716
InChI Key: HOGDZTPEZJGOOR-UHFFFAOYSA-N
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Description

“4-(2-Chloro-5-methoxyphenyl)phenylacetic acid” is a chemical compound with the CAS Number: 1334500-07-0 . It has a molecular weight of 276.72 . The IUPAC name for this compound is (2’-chloro-5’-methoxy [1,1’-biphenyl]-4-yl)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13ClO3/c1-19-12-6-7-14(16)13(9-12)11-4-2-10(3-5-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) . This indicates the molecular structure of the compound.

Scientific Research Applications

  • Antioxidant and Antimicrobial Activity

    • Field : Biochemistry
    • Application : The compound 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, which has a similar structure, was synthesized and evaluated for its antioxidant and antimicrobial activities .
    • Method : The compound was synthesized in a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . It was then reacted with salts of 1st row transition metals to obtain metal complexes .
    • Results : The metal complexes were found to be more toxic against various strains of bacteria and fungi compared to the ligand . The compound was found to be a better antioxidant than the metal complexes .
  • Herbicidal Activity

    • Field : Agriculture
    • Application : Ionic liquids containing the (4-chloro-2-methylphenoxy)acetate anion, which is structurally similar to the compound , were synthesized and tested for their herbicidal activity .
    • Method : The ionic liquids were synthesized with different substitutions of the phenoxyethylammonium group in the ring and varying lengths of the alkyl chain . Their herbicidal activity was tested under greenhouse conditions using cornflower as the test plant .
    • Results : The results of the herbicidal activity were not specified in the source .
  • Chemical Synthesis

    • Field : Chemistry
    • Application : 5-Chloro-2-methoxyphenylboronic acid, a compound with a similar structure, is used as a reactant in chemical synthesis .
    • Method : The specific methods of application or experimental procedures were not specified in the source .
    • Results : The outcomes of the chemical synthesis were not specified in the source .
  • Suzuki–Miyaura Coupling
    • Field : Organic Chemistry
    • Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses organoboron reagents, such as 5-Chloro-2-methoxyphenylboronic acid , which is structurally similar to the compound .
    • Method : The specific methods of application or experimental procedures were not specified in the source .
    • Results : The outcomes of the Suzuki–Miyaura coupling were not specified in the source .
  • Boron-Heck Arylation
    • Field : Organic Chemistry
    • Application : The Boron-Heck arylation is a type of carbon–carbon bond forming reaction . It uses organoboron reagents, such as 5-Chloro-2-methoxyphenylboronic acid , which is structurally similar to the compound .
    • Method : The specific methods of application or experimental procedures were not specified in the source .
    • Results : The outcomes of the Boron-Heck arylation were not specified in the source .

properties

IUPAC Name

2-[4-(2-chloro-5-methoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-19-12-6-7-14(16)13(9-12)11-4-2-10(3-5-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGDZTPEZJGOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716596
Record name (2'-Chloro-5'-methoxy[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-5-methoxyphenyl)phenylacetic acid

CAS RN

1334500-07-0
Record name [1,1′-Biphenyl]-4-acetic acid, 2′-chloro-5′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334500-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2'-Chloro-5'-methoxy[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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